4-Ethanesulfonyl-butylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-2-10(8,9)6-4-3-5-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKPDWOSRBZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Sulfonyl and Amine Functionalities in Contemporary Chemical Science
The presence of both a sulfonyl group and an amine group within the same molecule, as in 4-Ethanesulfonyl-butylamine, is of significant interest in modern chemical science. These two functional groups impart a unique combination of properties to a molecule, influencing its physical characteristics, reactivity, and potential applications.
The sulfonyl group (-SO2-) is a highly polar, electron-withdrawing functional group. fiveable.me This characteristic can stabilize adjacent carbocations or carbanions, which is a valuable tool in organic synthesis for controlling reaction pathways. fiveable.me The introduction of a sulfonyl group can also increase the water solubility of organic compounds, a desirable trait for biological applications. fiveable.me Furthermore, compounds containing sulfonyl groups, such as sulfonamides and sulfonic acids, are integral to the pharmaceutical industry due to their wide range of biological activities. fiveable.me
The amine functional group (-NH2) , on the other hand, is basic and nucleophilic. This allows it to participate in a wide variety of chemical reactions, including alkylation, acylation, and condensation with carbonyls. wikipedia.org Amines are fundamental building blocks in the synthesis of a vast array of organic molecules. In the context of sulfonamides, where a sulfonyl group is directly attached to a nitrogen atom, the amine functionality is crucial for the formation of this important class of compounds. wikipedia.org The reaction of a sulfonyl chloride with an amine is a classic method for preparing sulfonamides. wikipedia.org
The combination of these two functionalities in one molecule creates a versatile platform for chemical exploration. The electron-withdrawing nature of the sulfonyl group can influence the basicity and reactivity of the amine group, while the amine provides a site for further chemical modification. This interplay of functionalities is a key reason why molecules like this compound are of interest to researchers.
Research Rationale for Investigating 4 Ethanesulfonyl Butylamine As a Model Compound
4-Ethanesulfonyl-butylamine serves as an excellent model compound for several reasons. Its relatively simple, linear structure allows for a clear investigation of the fundamental interactions between the sulfonyl and amine groups without the complicating influence of other bulky or reactive functionalities. The ethyl group on the sulfone and the butyl chain separating the two functional groups provide a good balance of hydrophobicity and hydrophilicity, making it amenable to study in various solvent systems.
Research into this compound can provide valuable insights into:
Intramolecular Interactions: Studying the proximity and orientation of the acidic sulfonyl group and the basic amine group can shed light on intramolecular hydrogen bonding and other non-covalent interactions that influence the compound's conformation and reactivity.
Synthetic Methodology: The synthesis of this compound itself can be a subject of study, with researchers exploring efficient and high-yielding methods for its preparation. This can involve the reaction of precursor molecules and the optimization of reaction conditions.
Reactivity Studies: The compound can be used as a substrate in various chemical reactions to probe the reactivity of both the sulfonyl and amine functionalities. This can help in understanding how the presence of one group affects the chemical behavior of the other.
Building Block for Larger Molecules: Understanding the chemical properties of this compound can pave the way for its use as a building block in the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.
Overview of Key Academic Research Trajectories for 4 Ethanesulfonyl Butylamine
Direct Alkylation Approaches for the Synthesis of this compound
Direct alkylation represents a primary method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this approach typically involves the reaction of an amine with an alkylating agent. A common strategy is the reaction of butylamine (B146782) with ethanesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org The initial product, a primary amine, can act as a nucleophile and react further with the alkylating agent. wikipedia.org To circumvent this, alternative methods like the Gabriel synthesis or the use of ammonia (B1221849) equivalents are often employed for preparing primary amines, although these methods have their own limitations. wikipedia.org
For industrial-scale synthesis, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org These processes, however, require catalysts to activate the hydroxyl group. wikipedia.org
Table 1: Comparison of Direct Alkylation Methods
| Method | Alkylating Agent | Key Features | Challenges |
|---|---|---|---|
| Hofmann Alkylation | Alkyl Halides | Simple, direct C-N bond formation. acs.org | Poor selectivity, risk of overalkylation. wikipedia.orgacs.org |
| Industrial Alkylation | Alcohols | Cost-effective, no salt byproduct. wikipedia.org | Requires catalysts to activate the alcohol. wikipedia.org |
| Gabriel Synthesis | Phthalimide (B116566) | Good for primary amines. wikipedia.org | Limited to primary alkyl halides. wikipedia.org |
Reduction Strategies from Sulfonamide Precursors for this compound Formation
An alternative pathway to this compound involves the reduction of a suitable sulfonamide precursor. This method capitalizes on the stability of the sulfonamide group, which can be introduced early in a synthetic sequence and then reduced in a later step to yield the desired amine.
Recent advancements in synthetic methodology have focused on developing milder and more selective reduction techniques. For instance, cascade reactions that unmask amines from nitro groups or alkenes via reduction or conjugate addition, respectively, have been developed for the synthesis of cyclic sulfonamides. york.ac.uk
Amidation Reactions in the Synthetic Pathways to this compound
Amidation reactions play a crucial role in the synthesis of sulfonamides, which can be precursors to this compound. These reactions involve the formation of an amide bond, in this case, a sulfonamide bond, by reacting a sulfonic acid derivative with an amine. smolecule.com
The direct amidation of carboxylic acids and amines often requires high temperatures, which can limit the functional group tolerance of the reaction. researchgate.net To overcome this, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. researchgate.net
Oxidative amidation of aldehydes with amines offers another route to amides. organic-chemistry.org Copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts has been shown to be an effective method. organic-chemistry.org
Table 2: Common Reagents for Amidation Reactions
| Reagent Type | Examples | Application |
|---|---|---|
| Coupling Reagents | Carbodiimides, Phosphonium salts, Uronium salts | Promote dehydrative coupling under mild conditions. researchgate.net |
| Oxidizing Agents | tert-butyl hydroperoxide | Used in oxidative amidation of aldehydes. organic-chemistry.org |
| Catalysts | Copper(I) iodide, Copper sulfate | Catalyze oxidative amidation reactions. organic-chemistry.org |
Transition-Metal Catalyzed Amination Routes Relevant to this compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of amines, offering efficient and selective methods for C-N bond formation.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines and have been extended to the formation of alkylamines. acs.orgnih.govresearchgate.net These reactions involve the coupling of an amine with an aryl or alkyl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand. acs.org
A key challenge in the N-arylation of primary alkylamines is preventing the formation of diarylated tertiary anilines. acs.org The choice of ligand is crucial for achieving high selectivity for the desired mono-arylated product. acs.org The development of specialized ligands has significantly expanded the scope and reliability of these methods. acs.org
Rhodium-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing alkylamines. nih.govmagtech.com.cn This reaction offers a direct route to amines from readily available alkenes and amines.
Rhodium catalysts have been developed that are effective for the intramolecular hydroamination of both terminal and internal alkenes with primary and secondary amines. nih.gov These catalysts exhibit good functional group tolerance, a significant advantage over early-metal and lanthanide catalysts. nih.gov The choice of ligand plays a critical role in the efficiency and selectivity of the rhodium-catalyzed hydroamination. researchgate.net
Novel Synthetic Strategies for this compound and Related β-Aminoethane Sulfonamides
Recent research has focused on developing novel and efficient synthetic routes to sulfonamides and related compounds. One such strategy involves a three-component reaction for the preparation of 1,2,4-thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides. researchgate.net The β-aminoethane sulfonamides themselves are synthesized through a sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction. rsc.org
Another innovative approach utilizes cascade reactions to synthesize cyclic sulfonamides. These methods often involve the unmasking of an amine from a precursor functional group, such as a nitro group or an alkene, followed by cyclization to form the sulfonamide ring. york.ac.uk These cascade strategies offer advantages in terms of efficiency and reduced handling of potentially hazardous intermediates. york.ac.uk
Sulfur(VI) Fluoride Exchange (SuFEx) Type Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept revitalized by Nobel laureate K. Barry Sharpless, has emerged as a powerful tool in chemical synthesis, prized for its reliability and specificity. google.comeurekalert.org This click chemistry reaction involves the exchange of a fluoride atom from a high-valent sulfur(VI) center with a nucleophile. eurekalert.org The S-F bond, while stable, can be activated under specific conditions, making it an excellent leaving group. researchgate.net
The synthesis of sulfonamides from sulfonyl fluorides and amines is a key transformation within SuFEx chemistry. researchgate.net For the preparation of a compound like this compound, a plausible SuFEx approach would involve the reaction of ethanesulfonyl fluoride with butylamine. The reaction is typically facilitated by a base. rsc.org For instance, the reaction of ethenesulfonyl fluoride with various amines, including butylamine, has been shown to proceed via a Michael addition followed by an intramolecular SuFEx reaction to yield β-sultams, or through a direct intermolecular reaction to form β-aminoethane sulfonamides. rsc.orgnih.gov In a related synthesis, N-butyl-2-(butylamino)-2-(4-nitrophenyl)ethanesulfonamide was prepared from (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride and butylamine. rsc.org
The choice of base and solvent can significantly influence the reaction outcome. While bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used, base-free conditions using silica (B1680970) gel have also been developed, which promotes the reaction through hydrogen bonding. nih.govacs.org Lewis acids have also been demonstrated to catalyze SuFEx reactions between sulfonyl fluorides and silylated amines. researchgate.net
Table 1: Examples of SuFEx-type Reactions for Sulfonamide Synthesis
| Sulfonyl Fluoride Reactant | Amine Reactant | Catalyst/Conditions | Product Type |
| Ethenesulfonyl Fluoride | Primary Amines | Silica Gel | β-Sultam |
| (E)-2-(4-nitrophenyl)ethenesulfonyl fluoride | Butylamine | DBU | β-Aminoethanesulfonamide |
| p-Toluenesulfonyl Fluoride | Silyl Alcohols | DBU | Tosylate |
| 4-Fluorobenzenesulfonyl Fluoride | Amines | LiHMDS | Substituted Sulfonamide |
This table provides illustrative examples of SuFEx reactions leading to sulfonamide and related structures, highlighting the versatility of this methodology.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are valued for their atom economy, reduction of synthetic steps, and ability to rapidly generate molecular diversity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. organic-chemistry.org
While a direct multi-component synthesis of this compound is not prominently documented, this compound can serve as a crucial building block in MCRs to create more complex molecular architectures. As a primary amine, this compound can readily participate as the amine component in well-established MCRs.
For example, in an Ugi four-component reaction (U-4CR), this compound could react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-aminoacyl amide derivative. mdpi.combeilstein-journals.org The resulting molecule would feature the 4-ethanesulfonyl-butyl moiety appended to a peptide-like backbone. The Ugi reaction is known for its broad substrate scope and tolerance of various functional groups. rsc.orgacs.org
Recent advancements have also explored the integration of SuFEx chemistry with MCRs. For instance, SuFExable isocyanides have been developed and used in Ugi reactions to synthesize sulfonyl fluoro peptides. acs.orgresearchgate.net This highlights the potential for innovative synthetic pathways where a sulfonyl-containing amine like this compound could be a key precursor.
Furthermore, MCRs have been employed to construct heterocyclic systems. For example, a two-step process involving an Ugi reaction followed by an intramolecular nucleophilic substitution has been used to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.org This demonstrates how a sulfonyl-containing amine could be incorporated into cyclic structures through MCR strategies.
Table 2: Potential Multi-Component Reactions Involving an Amine Component
| MCR Type | Reactants | Product Class |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide |
| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone/Aldehyde | β-Amino Ketone/Aldehyde |
| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Phosphite | α-Aminophosphonate |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
This table illustrates common MCRs where an amine, such as this compound, can be utilized as a key reactant to generate diverse and complex molecules.
Nucleophilic Character and Electrophile Interactions of the Butylamine Moiety
The primary amine group in this compound serves as a potent nucleophile, readily reacting with a variety of electrophilic partners. This reactivity is fundamental to its application in the synthesis of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom of the butylamine moiety allows for facile reaction with acylating and alkylating agents. libretexts.orgstudymind.co.ukbyjus.commasterorganicchemistry.com
Acylation: In the presence of acyl halides or anhydrides, this compound undergoes acylation to form the corresponding N-acylated sulfonamide. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to give the final product. organic-chemistry.org These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: The primary amine can also be alkylated by reaction with alkyl halides. libretexts.orgstudymind.co.uk This reaction typically follows an SN2 pathway, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com It is important to note that polyalkylation can be a significant side reaction, leading to the formation of secondary and tertiary amines, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. libretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this over-alkylation. masterorganicchemistry.com
A summary of these reactions is presented in the table below:
| Reaction Type | Reagent | Product Type | Key Features |
| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acylsulfonamide | Nucleophilic acyl substitution. |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkylsulfonamide | SN2 mechanism; potential for polyalkylation. |
Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of substituted amines. masterorganicchemistry.comwikipedia.orged.govorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate from the condensation of an amine with a carbonyl compound (an aldehyde or a ketone), followed by reduction of this intermediate to the corresponding amine. wikipedia.orgnih.gov
This compound, as a primary amine, is a suitable substrate for reductive amination. researchgate.net The reaction is typically carried out in a one-pot procedure where the amine, the carbonyl compound, and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter two being particularly useful for their milder nature and selectivity for reducing the imine intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.comwikipedia.org
The general scheme for the reductive amination involving this compound is as follows:
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.
Dehydration: The hemiaminal undergoes dehydration to form an imine.
Reduction: The imine is then reduced by a hydride-based reducing agent to yield the final secondary amine.
This methodology allows for the introduction of a wide variety of substituents onto the nitrogen atom of this compound, depending on the choice of the aldehyde or ketone starting material.
Reactions Involving the Ethanesulfonyl Group: Sulfonyl Transfer and Substitution
The ethanesulfonyl group of this compound is an electron-withdrawing group that can participate in its own set of chemical reactions, primarily involving the electrophilic sulfur atom.
The sulfur atom of the sulfonyl group is electrophilic and can be attacked by strong nucleophiles. However, the sulfonyl group is generally a poor leaving group in nucleophilic substitution reactions. The reactivity of the sulfonyl group is significantly influenced by the nature of the nucleophile and the reaction conditions. nih.govrsc.org While direct nucleophilic attack on the sulfur of an alkylsulfonyl group is not as common as with sulfonyl chlorides, under forcing conditions or with highly reactive nucleophiles, substitution or elimination reactions can occur. nih.govlibretexts.org
The presence of the primary amine in the same molecule can also influence the reactivity of the sulfonyl group, potentially leading to intramolecular reactions under certain conditions.
Under specific conditions, such as in the presence of a strong, non-nucleophilic base, compounds containing a sulfonyl group and an α-hydrogen can undergo elimination to form highly reactive intermediates known as sulfenes (R₂C=SO₂). These intermediates can then be trapped by various nucleophiles. However, for this compound, the formation of a sulfene (B1252967) would require deprotonation at the carbon adjacent to the sulfonyl group.
Sulfonylium ions (RSO₂⁺) are another class of reactive intermediates that can be generated from sulfonyl compounds, typically under strongly acidic or oxidizing conditions. These highly electrophilic species can then react with a variety of nucleophiles. The generation of a sulfonylium ion from this compound would likely require harsh reaction conditions.
Formation of Sulfonamides and Other Nitrogen-Sulfur Containing Heterocycles from this compound
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic sulfonyl group, makes it a potential precursor for the synthesis of nitrogen-sulfur containing heterocyclic compounds through intramolecular cyclization reactions.
For instance, under appropriate conditions, the primary amine could potentially react with the sulfonyl group of another molecule of this compound to form a dimeric or polymeric sulfonamide. nih.gov More significantly, intramolecular cyclization could lead to the formation of cyclic sulfonamides. The feasibility of such a reaction would depend on the chain length between the amine and the sulfonyl group, which in this case is a four-carbon butyl chain. The formation of a seven-membered ring would be required, which can be entropically disfavored but is certainly possible.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the sulfonamide moiety is a key feature in a wide array of therapeutic agents. nih.govresearchgate.net The ability to form such structures from a precursor like this compound highlights its potential utility in the synthesis of novel bioactive molecules.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical reactivity and mechanistic investigations of this compound for the topics requested.
Detailed experimental data on the acid-base equilibria, protonation states, kinetic and mechanistic studies, reaction intermediates, and the influence of catalysis for this compound are not present in the currently accessible research.
While general principles of acid-base chemistry nih.govlibretexts.orgpharmacy180.comyoutube.comyoutube.com and studies on related simple amines like n-butylamine rsc.orgsciencemadness.orgrsc.orgresearchgate.net and tert-butylamine orgsyn.orgyoutube.com exist, this information cannot be accurately extrapolated to this compound. The presence of the electron-withdrawing ethanesulfonyl group would significantly alter the amine's basicity and reactivity profile compared to simple alkylamines. Therefore, to maintain scientific accuracy, an article on the specific requested topics for this compound cannot be generated.
Derivatives and Structure Activity Relationship Sar Studies of 4 Ethanesulfonyl Butylamine
Design and Synthesis of Analogues and Homologues of 4-Ethanesulfonyl-butylamine
The design of analogues and homologues of this compound is a strategic endeavor aimed at exploring the chemical space around the parent molecule to optimize its physicochemical and pharmacological properties. The synthesis of such derivatives typically involves established methodologies for the formation of sulfonamides and the modification of alkyl chains.
A common synthetic route to produce this compound and its N-substituted analogues involves the reaction of ethanesulfonyl chloride with a suitable amine. For the parent compound, this would be butylamine (B146782). For derivatives, substituted butylamines or other primary and secondary amines can be utilized. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, a versatile approach for creating a library of analogues is the reaction of 4-chlorobutanesulfonyl chloride with various amines. This method allows for the introduction of diverse functionalities on the amine component. The synthesis of related sulfonamide derivatives has been reported through various methods, including the reaction of sulfonyl chlorides with amines or amino acid esters. nih.govnih.gov
Homologues of this compound, where the length of the alkyl chain is varied, can be synthesized by reacting ethanesulfonyl chloride with the corresponding aminoalkanes (e.g., propylamine, pentylamine, hexylamine). Theoretical studies on alkylamino-substituted sulfonamides have investigated derivatives with varying alkyl chain lengths (from ethyl to hexyl), highlighting the importance of this structural feature. acs.org
Below is a representative table of potential analogues and homologues and the general synthetic strategies that could be employed.
| Derivative Name | Modification | General Synthetic Approach |
| N-Methyl-4-ethanesulfonyl-butylamine | N-alkylation of the butylamine | Reaction of ethanesulfonyl chloride with N-methylbutylamine |
| 3-Ethanesulfonyl-propylamine | Homologue (shorter chain) | Reaction of ethanesulfonyl chloride with propylamine |
| 5-Ethanesulfonyl-pentylamine | Homologue (longer chain) | Reaction of ethanesulfonyl chloride with pentylamine |
| 4-(Propanesulfonyl)-butylamine | Variation of the sulfonyl group | Reaction of propanesulfonyl chloride with butylamine |
| 4-Ethanesulfonyl-N-phenyl-butylamine | N-arylation of the butylamine | Reaction of ethanesulfonyl chloride with N-phenylbutylamine |
Systematic Structural Modifications of the Butylamine Chain and Ethanesulfonyl Moiety
Systematic structural modifications of both the butylamine chain and the ethanesulfonyl moiety are crucial for understanding the structure-activity relationship (SAR) of this compound.
Modifications of the Butylamine Chain:
Chain Length: Altering the length of the butylamine chain can impact the molecule's flexibility, lipophilicity, and ability to interact with biological targets. Studies on similar alkylamine-substituted sulfonamides show that chain length affects properties like pKa and the formation of intramolecular hydrogen bonds. acs.orgnih.gov
Branching: Introducing branching on the butylamine chain can influence steric hindrance and conformational preferences, which can affect binding to target proteins.
Cyclization: Incorporating the butylamine chain into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can restrict the molecule's conformation, potentially leading to higher affinity and selectivity for a target.
Substitution on the Amine: The nitrogen atom of the butylamine can be substituted with various groups (alkyl, aryl, etc.) to probe for additional binding interactions. For sulfonamides in general, monosubstitution on the sulfonamide nitrogen can increase activity, while disubstitution often leads to a loss of activity. youtube.com
Modifications of the Ethanesulfonyl Moiety:
Alkyl Group Variation: Replacing the ethyl group with other alkyl or aryl groups can alter the steric bulk and electronic properties of the sulfonamide.
Introduction of Functional Groups: Introducing polar or ionizable groups on the ethyl moiety can modify the solubility and pharmacokinetic properties of the compound.
Replacement of the Sulfonyl Group: While the sulfonyl group is a key feature, its replacement with other functionalities like a carboxamide can drastically alter the compound's properties and biological activity. In some cases, this leads to a reduction or loss of activity. youtube.com
Impact of Substituent Effects on Chemical Reactivity and Molecular Interactions
Substituents on either the butylamine or ethanesulfonyl parts of the molecule can significantly influence its chemical reactivity and the types of molecular interactions it can form.
The electronic nature of substituents on an aromatic ring attached to the sulfonamide group, for instance, can impact the acidity of the sulfonamide N-H bond. While this compound is aliphatic, the principles of substituent effects remain relevant. For example, electron-withdrawing groups on the alkyl chain could potentially increase the acidity of the amine.
The ability to form hydrogen bonds is a critical determinant of how a molecule interacts with a biological target. The sulfonamide group is a potent hydrogen bond acceptor (via the oxygen atoms) and a hydrogen bond donor (via the N-H). The primary amine of the butylamine chain is also a hydrogen bond donor and acceptor. Modifications that alter the number or strength of these interactions will have a profound effect on binding affinity. Theoretical studies have shown that intramolecular hydrogen bond formation between the sulfonamide and alkylamine groups can occur, influencing the compound's conformation and pKa. acs.orgnih.gov
The following table summarizes the potential impact of different substituents:
| Substituent Type | Location | Potential Impact on Reactivity and Interactions |
| Electron-withdrawing group | Butylamine chain | May increase the acidity of the amine. |
| Electron-donating group | Butylamine chain | May decrease the acidity of the amine. |
| Bulky alkyl group | On the amine nitrogen | Can introduce steric hindrance, potentially improving selectivity. |
| Aromatic ring | On the amine nitrogen | Can introduce pi-stacking interactions with aromatic residues in a binding pocket. |
| Hydroxyl group | On the alkyl chains | Can provide an additional hydrogen bond donor/acceptor site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogues.
To build a QSAR model, a dataset of this compound derivatives with their corresponding measured biological activities is required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., from CoMFA and CoMSIA), solvent-accessible surface area, etc.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov A robust QSAR model should have good predictive power, as assessed by internal and external validation techniques. nih.gov
The resulting QSAR equation can provide insights into the structural features that are important for activity. For example, the model might indicate that increased lipophilicity is correlated with higher activity, or that a specific steric field around the sulfonamide group is beneficial. Such insights are invaluable for the rational design of new derivatives. Several QSAR studies on sulfonamides have highlighted the importance of descriptors related to electronic properties, steric factors, and lipophilicity. nih.govnih.govacs.org
Conformational Analysis and Stereochemical Influences on Derivative Properties
The three-dimensional shape (conformation) and stereochemistry of this compound derivatives are critical to their biological activity, as they determine how well a molecule can fit into a target's binding site.
Conformational Analysis:
The sulfonamide group itself has a distinct geometry. The nitrogen atom in a sulfonamide can be pyramidal, unlike the planar nitrogen in an amide bond. psu.edu The rotation around the S-N bond is also a key conformational feature.
Stereochemical Influences:
If substituents are introduced that create chiral centers in the molecule, the different stereoisomers (enantiomers or diastereomers) can have significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
For example, if a methyl group were introduced at the 2-position of the butylamine chain, this would create a chiral center. The (R) and (S) enantiomers could have different binding affinities and efficacies. Therefore, in the synthesis of chiral derivatives, it is often important to develop stereoselective synthetic methods or to separate the stereoisomers and evaluate them individually.
Computational Chemistry and Theoretical Studies on 4 Ethanesulfonyl Butylamine
Electronic Structure, Bonding, and Valency of the Ethanesulfonyl Group in 4-Ethanesulfonyl-butylamine
The ethanesulfonyl group is a dominant feature of this compound, dictating much of its electronic character. The sulfur atom in the sulfonyl group is formally hexavalent, forming two highly polarized S=O double bonds, one S-C bond with the ethyl group, and one S-C bond with the butyl chain.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, reveal that the electronic structure of similar sulfonyl groups is highly polarized. researchgate.net There is a significant charge separation, with the sulfur atom bearing a partial positive charge and the oxygen atoms carrying substantial partial negative charges. This polarization is a key factor in the group's reactivity and its ability to participate in intermolecular interactions.
| Property | Description | Theoretical Basis |
| Sulfur Valency | Hexavalent | Forms bonds to two oxygen atoms and two carbon atoms. |
| S=O Bonds | Highly Polarized | Significant difference in electronegativity between sulfur and oxygen. |
| d-orbital participation | Insignificant | Modern quantum theory indicates bonding is explained without invoking d-orbitals. researchgate.net |
| Key Electronic Interaction | Reciprocal Hyperconjugation (n→σ*) | Donation of electron density from oxygen lone pairs to adjacent S-C antibonding orbitals. researchgate.net |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Pathways
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into their mechanisms. nih.gov For this compound, these methods can be used to study reactions involving either the amine or the ethanesulfonyl group, such as nucleophilic substitution, elimination, or acid-base reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete thermodynamic and kinetic profile of a proposed reaction can be constructed. nih.gov
A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate this first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products.
Once the transition state is located, the activation energy barrier (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. This energy barrier is a crucial determinant of the reaction rate. For example, in a hypothetical nucleophilic attack on the sulfur atom of this compound, quantum chemical calculations could determine the energy barrier, providing a quantitative measure of the reaction's feasibility.
| Reaction Coordinate Step | Calculated Energy (kJ/mol) (Hypothetical) | Description |
| Reactants (this compound + Nu⁻) | 0 | Relative energy reference |
| Transition State | +85 | Energy maximum; structure represents the point of bond formation/breaking. |
| Products | -30 | Final stable state after the reaction. |
| Activation Energy (ΔE‡) | +85 | Energy barrier that must be overcome for the reaction to proceed. |
Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.org It is a key concept for understanding molecular stability and structure. wikipedia.org In this compound, several types of hyperconjugative interactions can be analyzed using computational methods like NBO analysis.
σ(C-H) → σ(S-C) and σ(C-C) → σ(S-C):** Electron density from the C-H and C-C sigma bonds of the ethyl and butyl chains can be donated into the antibonding orbitals of the adjacent S-C bonds.
n(O) → σ(S-C):* As mentioned previously, the lone pairs on the sulfonyl oxygen atoms can delocalize into the antibonding orbitals of the S-C bonds. This is a form of negative hyperconjugation that stabilizes the molecule and can influence bond lengths. researchgate.netwikipedia.orgstackexchange.com
σ(C-H) → p(N) (in protonated form): If the butylamine (B146782) group becomes protonated, hyperconjugation can occur where electron density from adjacent C-H sigma bonds delocalizes into the empty p-orbital of the positively charged nitrogen center, stabilizing the cation.
| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |
| Positive Hyperconjugation | σ (C-H) / σ (C-C) | σ* (S-C) | Stabilization of alkyl chains, slight bond length changes. |
| Negative Hyperconjugation | n (O) | σ* (S-C) | Stabilization of the sulfonyl group, influences S-C bond character. researchgate.net |
Conformational Landscapes and Energetic Profiles of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds and their relative energies. lumenlearning.comchemistrysteps.com The flexible butyl and ethyl chains in this compound allow it to adopt numerous conformations. Understanding the conformational landscape—the potential energy surface as a function of dihedral angles—is crucial as the molecule's shape influences its physical properties and biological activity.
Computational methods can systematically explore this landscape by rotating key dihedral angles (e.g., along the C1-C2, C2-C3, C3-C4, and C4-S bonds of the butylsulfonyl moiety) and calculating the energy of each resulting conformation. The most stable conformations will be staggered arrangements that minimize steric hindrance and torsional strain, while eclipsed conformations will be higher in energy. organicchemistrytutor.com For instance, similar to butane, the relationship between the C2-C3-C4-S atoms can exhibit lower-energy gauche and anti conformations. chemistrysteps.com The results of such a scan can be plotted on a potential energy surface map, identifying the global minimum energy conformation and other low-energy local minima.
| Conformer (Rotation about C3-C4 bond) | Dihedral Angle (C2-C3-C4-S) | Relative Energy (kJ/mol) (Illustrative) | Key Feature |
| Anti | ~180° | 0 | Most stable; bulky groups are farthest apart. |
| Gauche | ~60° | +3.8 | Staggered but with some steric interaction. |
| Eclipsed | ~120° | +16 | High energy due to steric clash. |
| Fully Eclipsed | 0° | +21 | Least stable; direct overlap of bulky groups. |
Intermolecular Interactions and Complexation Studies of this compound (e.g., Host-Guest Systems)
The study of non-covalent intermolecular interactions is central to supramolecular chemistry, including the formation of host-guest complexes. libretexts.orgfiveable.me this compound possesses functional groups capable of engaging in various non-covalent interactions, making it a potential "guest" molecule for a suitable "host."
Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors.
Dipole-Dipole Interactions: The highly polar sulfonyl group can engage in strong dipole-dipole interactions.
Van der Waals Forces: The alkyl chains contribute to dispersion forces.
Theoretical studies can model the complexation of this compound with various host molecules like cyclodextrins, calixarenes, or crown ethers. fiveable.me By calculating the binding energy of the host-guest complex, computational methods can predict the stability and preferred geometry of the assembly. Such studies are vital for applications in drug delivery, sensing, and separation science. For example, the hydrophobic butyl chain could fit within the nonpolar cavity of a cyclodextrin, while the polar amine and sulfonyl groups could interact with the hydrophilic rim of the host. fiveable.me
| Host Molecule (Hypothetical) | Potential Binding Site | Primary Driving Interactions |
| β-Cyclodextrin | Hydrophobic cavity | Van der Waals forces (butyl chain), Hydrogen bonding (amine with rim hydroxyls). |
| Calix doubtnut.comarene | Aromatic cavity | C-H···π interactions, Hydrogen bonding (amine with phenolic rim). |
| 18-Crown-6 Ether | Crown cavity | Ion-dipole (if amine is protonated to -NH₃⁺), Hydrogen bonding. |
Molecular Docking and Dynamics Simulations for Exploring Potential Ligand-Target Interactions
In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. mdpi.comajgreenchem.com
Molecular Docking involves computationally placing the ligand into the active site of a protein in various orientations and conformations to find the best possible fit. scispace.com A scoring function is used to estimate the binding affinity for each pose, resulting in a ranked list of potential binding modes. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. ajgreenchem.com
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com Starting from a promising docked pose, an MD simulation models the movement of every atom in the system over time by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy. mdpi.com Such simulations are crucial for validating docking results and understanding the physical basis of molecular recognition.
| Simulation Technique | Purpose | Key Output |
| Molecular Docking | Predicts the preferred binding orientation of the ligand in a protein's active site. | Binding score (e.g., kcal/mol), predicted binding pose, key interacting residues. |
| Molecular Dynamics | Simulates the time-dependent behavior of the ligand-protein complex. | Trajectory of atomic motion, stability of interactions (e.g., H-bonds over time), binding free energy. |
Biochemical and Metabolic Research of 4 Ethanesulfonyl Butylamine
Elucidation of Metabolic Pathways and Transformations of 4-Ethanesulfonyl-butylamine Analogues
The metabolic fate of xenobiotics such as this compound is determined by a series of complex biochemical reactions aimed at increasing their polarity to facilitate excretion. These transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For a compound with both an amine and a sulfonyl functional group, several metabolic pathways are plausible.
Hydrolytic Transformations of the Amine and Sulfonyl Functions
The stability of the functional groups within a molecule to hydrolysis is a key determinant of its metabolic profile.
Amine Function: The primary aliphatic amine group in this compound is generally stable to direct hydrolysis. However, it can undergo enzymatic transformations that lead to deamination.
Sulfonyl Function: The carbon-sulfur bond in aliphatic sulfones is known to be thermodynamically stable and resistant to chemical hydrolysis under physiological conditions. Unlike sulfonate esters or sulfonamides, which can be susceptible to hydrolysis, the sulfonyl moiety in an alkyl sulfone does not readily undergo cleavage by water. Some studies have noted that while aromatic sulfonyl chlorides undergo hydrolysis, aliphatic sulfonyl fluorides are notably stable, suggesting the inherent stability of the alkyl sulfonyl group. This intrinsic stability means that hydrolytic cleavage of the ethansulfonyl group in this compound is not expected to be a significant metabolic pathway.
Oxidative and Dealkylation Reactions in vitro
Oxidative reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), are major routes for the metabolism of amines and sulfones.
Oxidation of the Amine Moiety: Primary aliphatic amines are substrates for several oxidative enzymes. Monoamine oxidases (MAOs) catalyze the oxidative deamination of primary amines to produce an aldehyde, which can then be further oxidized to a carboxylic acid. wikipedia.orgwikipedia.org For instance, a novel monoamine oxidase, MAO P3, isolated from the fungus Pseudogymnoascus sp. P3, has shown activity towards n-butylamine. mdpi.comnih.gov This enzymatic reaction converts the amine into butanal and ammonia (B1221849). nih.gov Flavin-containing monooxygenases (FMOs) are another class of enzymes that can N-oxygenate primary amines to form hydroxylamines and nitroso compounds. nih.govresearchgate.netwikipedia.orgpnas.org
Oxidation of the Sulfonyl Moiety and Alkyl Chain: The ethylsulfonyl group itself is relatively resistant to oxidation, as the sulfur atom is already in its highest oxidation state (+6). However, the alkyl chain of this compound can be a target for oxidation. Cytochrome P450 enzymes are capable of hydroxylating unactivated C-H bonds in alkyl chains. rochester.edu This can lead to the formation of various hydroxylated metabolites along the butyl chain. While specific data on this compound is not available, studies on similar molecules, such as alkyl sulfates, have shown that P450 enzymes can hydroxylate the alkyl chain at various positions. nih.gov
The potential oxidative metabolites of this compound are summarized in the table below.
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Functional Group Transformation |
| Oxidative Deamination | Monoamine Oxidase (MAO) | 4-Ethanesulfonyl-butanal | Primary Amine to Aldehyde |
| N-Oxygenation | Flavin-containing Monooxygenase (FMO) | N-hydroxy-4-Ethanesulfonyl-butylamine | Primary Amine to Hydroxylamine |
| Alkyl Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-4-Ethanesulfonyl-butylamine | C-H to C-OH on the butyl chain |
Interactions of this compound Derivatives with Endogenous Biomolecules
The interaction of small molecules with endogenous biomolecules can be either non-covalent, influencing distribution and transport, or covalent, potentially leading to stable adducts.
Binding to Essential Biothiols (e.g., Glutathione (B108866), Cysteine)
Endogenous biothiols such as glutathione (GSH) and cysteine are crucial for cellular defense against electrophilic compounds. The ethylsulfonyl group can, under certain circumstances, act as a Michael acceptor, making it susceptible to nucleophilic attack by these biothiols. While saturated alkyl sulfones are generally not highly reactive, the formation of a vinyl sulfone metabolite through metabolic activation would create a reactive electrophile.
Vinyl sulfones are known to be potent irreversible inhibitors of cysteine proteases, reacting with the cysteine residue in the active site. rsc.orgacs.org The reaction proceeds via a Michael-type addition of the thiol to the activated double bond of the vinyl sulfone. researchgate.net Studies have demonstrated that vinyl sulfones can efficiently conjugate with glutathione. rsc.orgnih.gov The rate of this reaction is pH-dependent, with a pseudo-first-order rate constant of 0.057 min-1 for the reaction of a vinyl sulfone with GSH at pH 7.5. nih.gov
Should a metabolite of this compound be formed that contains an activated sulfonyl group (e.g., a vinyl sulfone), it would be expected to readily react with glutathione and cysteine, forming stable covalent adducts. This conjugation is a significant detoxification pathway.
Exploration of Covalent and Non-Covalent Interactions
Covalent Interactions: Beyond reactions with biothiols, reactive metabolites of this compound could potentially form covalent bonds with other nucleophilic residues on proteins, such as lysine (B10760008) or histidine. This is, however, dependent on the generation of a suitably electrophilic metabolite.
Non-Covalent Interactions: The primary amine group of this compound is protonated at physiological pH, giving it a positive charge. This allows for electrostatic interactions with negatively charged residues on proteins, such as aspartate and glutamate. Serum albumin is a major carrier protein in the blood that binds a wide variety of drugs, often through non-covalent interactions. rsc.orgnih.gov The binding of small molecules to albumin can significantly affect their pharmacokinetic properties. creative-biolabs.com The butylamine (B146782) moiety could participate in hydrophobic interactions within the binding pockets of albumin and other proteins.
The types of potential interactions are summarized in the table below.
| Interaction Type | Functional Group | Biological Partner | Nature of Interaction |
| Covalent Adduction | Vinyl Sulfone (Metabolite) | Glutathione, Cysteine | Michael Addition |
| Electrostatic | Protonated Amine | Acidic Amino Acid Residues (e.g., Asp, Glu) | Ionic Bonding |
| Hydrophobic | Butyl Chain | Hydrophobic Pockets in Proteins (e.g., Albumin) | Van der Waals Forces |
| Hydrogen Bonding | Amine, Sulfonyl | Protein backbone, side chains | Hydrogen Bonds |
Enzymatic Transformations and Biotransformation Potential of this compound
The biotransformation of this compound is likely to involve a variety of enzymes that act on its different functional components.
Phase I Enzymes:
Cytochrome P450 (CYP) Superfamily: These enzymes are key to the oxidative metabolism of a vast number of xenobiotics. washington.edu For this compound, CYPs would likely be involved in the hydroxylation of the butyl chain. nih.gov
Monoamine Oxidases (MAO): MAO-A and MAO-B are critical for the metabolism of both endogenous and exogenous primary amines. wikipedia.org As n-butylamine is a known substrate for MAO, it is highly probable that this compound would also undergo oxidative deamination catalyzed by these enzymes. mdpi.comnih.gov
Flavin-containing Monooxygenases (FMOs): FMOs are another important class of enzymes that oxidize soft nucleophiles, including primary amines. nih.govwikipedia.org Therefore, FMOs could catalyze the N-oxygenation of the butylamine moiety. researchgate.net
Phase II Enzymes:
Sulfotransferases (SULTs): While the sulfonyl group is stable, if metabolites with hydroxyl groups are formed (e.g., from CYP-mediated oxidation), these can be substrates for sulfotransferases. SULTs catalyze the transfer of a sulfonate group to the hydroxylated metabolite, increasing its water solubility. nih.gov
UDP-Glucuronosyltransferases (UGTs): Similar to sulfation, hydroxylated metabolites of this compound could undergo glucuronidation, where a glucuronic acid moiety is attached, further enhancing water solubility and facilitating excretion.
Glutathione S-Transferases (GSTs): If a reactive electrophilic metabolite, such as a vinyl sulfone, is formed, GSTs would catalyze its conjugation with glutathione as a key detoxification step.
The potential enzymatic transformations are summarized in the table below.
| Enzyme Class | Specific Enzymes | Potential Action on this compound |
| Phase I Oxidoreductases | Cytochrome P450s, Monoamine Oxidases, Flavin-containing Monooxygenases | Hydroxylation of the alkyl chain, Oxidative deamination of the amine, N-oxygenation of the amine |
| Phase II Transferases | Sulfotransferases, UDP-Glucuronosyltransferases, Glutathione S-Transferases | Sulfation and glucuronidation of hydroxylated metabolites, Glutathione conjugation of reactive electrophilic metabolites |
Influence of the Sulfonyl Moiety on Compound Metabolic Stability and Disposition
No studies were found that investigated the metabolic stability and disposition of this compound. Research on related classes of compounds, such as aryl sulfonamides, indicates that metabolic stability can be a key factor in their pharmacokinetic profiles. For example, modifications to the chemical structure of some sulfonamides have been shown to improve their stability in liver microsomes, a common in vitro model for studying drug metabolism. nih.gov
In vitro Studies on the Bioreactivity of this compound Derivatives in Cellular Models
There is no available research on the bioreactivity of this compound or its derivatives in cellular models. Studies on other types of sulfonyl-containing compounds have shown various biological effects in vitro. For instance, certain novel aryl-urea derivatives containing a sulfonyl group have been evaluated for their impact on different cancer cell lines, with some compounds showing notable IC50 values. nih.gov However, these findings are specific to the tested compounds and cannot be attributed to this compound.
Applications in Medicinal Chemistry Research
4-Ethanesulfonyl-butylamine as a Scaffold for Rational Drug Design and Development
In rational drug design, a chemical scaffold serves as the core structure upon which modifications are made to develop new therapeutic agents. The molecular framework of this compound, featuring a flexible butyl chain, a primary amine, and an ethanesulfonyl group, theoretically offers multiple points for chemical modification. The primary amine can be readily derivatized, and the sulfonyl group can influence the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity. However, there is no specific evidence in the reviewed literature that this compound has been utilized as a scaffold in any rational drug design programs.
Synthesis of Therapeutically Relevant Sulfonamide and Amine Derivatives
The synthesis of derivatives from a parent compound is a cornerstone of medicinal chemistry. The primary amine of this compound would be a prime target for creating a diverse library of compounds.
Table 1: Potential Derivatization Strategies for this compound
| Functional Group | Potential Reactions | Resulting Derivative Class |
| Primary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |
| Ethanesulfonyl | Not readily derivatized under standard conditions | Remains as a core structural feature |
While these synthetic pathways are chemically feasible, there are no specific studies detailing the synthesis of therapeutically relevant sulfonamide or amine derivatives originating from this compound for the applications outlined below.
Sulfonamides are a well-established class of anti-cancer agents, with mechanisms of action that include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. Amine-containing compounds also feature in many chemotherapeutics. Despite the potential for derivatives of this compound to exhibit such activities, no research has been published to support this hypothesis.
The sulfonamide moiety is present in several anti-inflammatory drugs, including celecoxib, a COX-2 inhibitor. The development of novel anti-inflammatory agents often involves the exploration of new chemical scaffolds. However, the potential of this compound derivatives in this therapeutic area remains unexplored in the scientific literature.
The history of sulfonamides is rooted in their antimicrobial properties. They act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. While this is a well-known property of the sulfonamide class, there are no specific studies that have investigated the antimicrobial or antiviral activity of derivatives of this compound.
Sulfonylureas are a major class of oral antidiabetic drugs that stimulate insulin (B600854) secretion from pancreatic β-cells. These compounds are characterized by a central sulfonylurea moiety. While this compound contains a sulfonyl group, its conversion to a sulfonylurea and subsequent evaluation for antidiabetic properties has not been reported.
Exploration of this compound in Combinatorial Chemistry and High-Throughput Screening for Lead Compound Discovery
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity using high-throughput screening (HTS) techniques. The structure of this compound is amenable to the principles of combinatorial synthesis, where the primary amine could be reacted with a variety of building blocks to generate a diverse chemical library.
Table 2: Hypothetical Combinatorial Library from this compound
| Library Type | Building Blocks | Potential Therapeutic Targets |
| Amide Library | Carboxylic acids, acid chlorides, anhydrides | Kinases, Proteases, GPCRs |
| Sulfonamide Library | Sulfonyl chlorides | Carbonic anhydrases, various enzymes |
| Secondary/Tertiary Amine Library | Aldehydes/Ketones (via reductive amination) | Ion channels, transporters |
Despite this theoretical applicability, there is no documented evidence of this compound being used in any combinatorial chemistry library synthesis or high-throughput screening campaigns for the discovery of lead compounds.
Investigation of Enzyme Inhibition by this compound Analogues
Analogues of this compound, which feature the core sulfonamide functional group, have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in various diseases.
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. drugbank.com These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. drugbank.comnih.gov Analogues bearing the sulfonamide group, similar to that in this compound, have been studied for their ability to inhibit various human (h) CA isoforms.
Research into N-((4-sulfamoylphenyl)carbamothioyl) amides and 4-substituted pyridine-3-sulfonamides has demonstrated potent inhibition against several CA isoforms. mdpi.commdpi.com For instance, certain N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives showed significantly higher inhibitory activity against hCA I than the standard drug acetazolamide. mdpi.com Similarly, pyridine-3-sulfonamide (B1584339) compounds have been found to be effective inhibitors of cancer-associated isoforms hCA IX and hCA XII. mdpi.com The inhibition is typically achieved by the binding of the sulfonamide group to the zinc ion in the enzyme's active site.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Analogues
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity |
| N-((4-sulfamoylphenyl) carbamothioyl) amides | hCA I | 13.3–87.6 nM | Higher than Acetazolamide |
| N-((4-sulfamoylphenyl) carbamothioyl) amides | hCA II | 5.3–384.3 nM | Variable |
| N-((4-sulfamoylphenyl) carbamothioyl) amides | hCA VII | 1.1–13.5 nM | Higher than Acetazolamide |
| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | up to 137 nM | Up to 5.9-fold over hCA II |
| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | up to 91 nM | Up to 23.3-fold (IX vs XII) |
The regulation of glucose metabolism is a primary target for the development of anti-diabetic agents. nih.gov Enzymes such as α-glucosidase and glucokinase are critical in this pathway. nih.gov
α-Glucosidase Inhibition: This enzyme, located in the brush border of the intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. nih.gov Studies on novel phthalimide-benzenesulfonamide hybrids have shown that these molecules can be potent α-glucosidase inhibitors. nih.gov For example, a 4-phenylpiperazine derivative from this class exhibited an IC₅₀ value of 52.2 µM, demonstrating significantly stronger inhibition than the reference drug acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound class. nih.gov Other sulfonamide derivatives have also shown excellent inhibitory potential against α-glucosidase, with some being more potent than acarbose. researchgate.net
Glucokinase (GK) Activation: Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose metabolism. nih.gov Small molecule GK activators can lower the glucose threshold for insulin secretion, making them a potential therapy for type 2 diabetes. nih.gov Sulfonyl group-containing compounds, including sulfonamides and sulfones, have been identified as being active as glucokinase activators.
Table 2: α-Glucosidase Inhibition by Selected Sulfonamide Analogues
| Compound Class | IC₅₀ Value | Inhibition Mode |
| Phthalimide-benzenesulfonamide hybrid (4-phenylpiperazine derivative) | 52.2 ± 0.1 µM | Competitive |
| Sulfonamide derivative 3a | 19.39 µM | Not specified |
| Sulfonamide derivative 6 | 22.02 µM | Not specified |
| Acarbose (Reference Drug) | ~750.0 µM | Competitive |
Enhancing the insulin signaling pathway is another key strategy in diabetes treatment. This involves targeting enzymes that negatively regulate this cascade, such as protein tyrosine phosphatase 1B (PTP1B), or enzymes that inactivate incretin (B1656795) hormones, like dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a major negative regulator in both the insulin and leptin signaling pathways. nih.govmdpi.com Its inhibition can enhance insulin sensitivity, making it an attractive target for treating type 2 diabetes and obesity. nih.govnih.gov Over the past decades, numerous PTP1B inhibitors have been developed, with many featuring a sulfonyl group. mdpi.com For instance, a novel series of benzoylsulfonamide derivatives were identified as potent and selective non-competitive inhibitors of PTP1B, binding to an allosteric site on the enzyme. researchgate.net One compound from this series, 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide, displayed an IC₅₀ of 0.25 µM. researchgate.net
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. nih.govnih.gov DPP-IV inhibitors, known as "gliptins," prolong the action of incretins, thereby improving glycemic control. nih.gov The development of novel DPP-IV inhibitors has explored various chemical scaffolds, with sulfonamides being highlighted as a motif with significant inhibitory activity. nih.gov
Strategies for Modulating Biological Activity through Structural Modifications of this compound Scaffolds
To optimize the therapeutic potential of lead compounds like this compound, medicinal chemists employ various strategies to modulate their biological activity. These strategies often involve systematic structural modifications to understand structure-activity relationships (SAR).
One common approach is scaffold hopping , where the core structure is replaced by a different, functionally equivalent scaffold to discover novel compounds with improved properties. nih.gov A more direct strategy is the structural modification of the existing scaffold. For a molecule like this compound, this could involve:
Modification of the terminal amine: Introducing different substituents on the nitrogen atom can alter polarity, basicity, and the ability to form hydrogen bonds, potentially leading to improved binding affinity with a target enzyme.
Alteration of the butyl chain: The length and rigidity of the alkyl linker can be modified. Shortening, lengthening, or introducing cyclic constraints can optimize the orientation of the functional groups within a target's binding pocket. mdpi.com
Derivatization of the sulfonyl group: While the sulfonamide is often the key pharmacophore for enzyme binding (e.g., in CA inhibitors), the ethyl group attached to it can be replaced with various aryl or heterocyclic rings. As seen in the development of α-glucosidase and PTP1B inhibitors, adding complex moieties like phthalimide (B116566) or biphenyl (B1667301) groups can drastically enhance inhibitory potency. nih.govresearchgate.net This strategy of "simplifying complexity" or adding privileged fragments can transform a simple scaffold into a highly active and selective agent. mdpi.com
These modifications aim to enhance target affinity and selectivity while improving drug-like properties. researchgate.net
Impact of Sulfonyl Groups on Research into Pharmacokinetic Properties (e.g., Metabolic Stability)
The sulfonyl group is a crucial functional group in medicinal chemistry, not only for its role in target binding but also for its influence on a molecule's pharmacokinetic profile. researchgate.net It is often used as a bioisostere of an acyl group. researchgate.net An essential aspect of drug design is ensuring adequate metabolic stability, which determines the compound's half-life and duration of action in the body.
The metabolic stability of sulfonyl-containing compounds can be a challenge. For example, the sulfonyl fluoride (B91410) S-F bond has been noted for its potential metabolic instability, which can limit its application. nih.gov Research into aryl sulfonyl fluorides has shown that both electronic and steric factors influence the stability of the sulfonyl moiety. nih.govacs.org Specifically, substituting the aromatic ring at positions adjacent to the sulfonyl group (e.g., 2,4,6-trisubstitution) can sterically hinder enzymatic attack and significantly increase in vitro metabolic stability. nih.govacs.org Although this compound contains an alkylsulfonyl group, these principles of steric shielding could be hypothetically applied through structural modification of the ethyl group to enhance stability if metabolic degradation at this site is identified as a liability. Understanding and optimizing the metabolic stability of the sulfonyl scaffold is a key area of research for developing viable drug candidates. semanticscholar.org
Analytical Methodologies for 4 Ethanesulfonyl Butylamine Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Ethanesulfonyl-butylamine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The ethyl group of the sulfonyl moiety would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The butyl chain would show a series of multiplets, and the protons of the methylene group attached to the nitrogen atom would appear as a triplet. The amine protons would likely present as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would resonate at a characteristic chemical shift. The spectrum would show signals for the two carbons of the ethyl group, the four distinct carbons of the butyl chain, and no signals in the aromatic region, confirming the aliphatic nature of the compound.
Predicted ¹H and ¹³C NMR data for the closely related analog, 4-Methanesulfonyl-butylamine, can be found in chemical databases like PubChem, which can serve as a reference for interpreting the spectra of this compound. nih.gov
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and C-C bonds, leading to characteristic fragment ions that can be used to deduce the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex mixtures, hyphenated techniques like LC-MS/MS are particularly valuable. This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. It allows for the quantification of the analyte at very low concentrations and can be used to study its metabolic fate or presence in environmental samples. The development of specific LC-MS/MS methods for related amines in various matrices has been reported, demonstrating the feasibility of this approach. researchgate.net
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity. psu.edu Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. sielc.com
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. psu.edusielc.com The retention time of this compound would be dependent on the specific column, mobile phase composition, and flow rate. Method development would involve optimizing these parameters to achieve good peak shape and resolution from any impurities.
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or acetate) |
| Detector | UV (with derivatization), ELSD, CAD, or MS |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point due to the sulfone group and the primary amine, GC analysis is feasible, often requiring derivatization to improve volatility and chromatographic performance. nih.gov
Amines can exhibit poor peak shape in GC due to their basicity and tendency to interact with active sites on the column. Therefore, specialized columns, such as those with a base-deactivated stationary phase, are often used. labrulez.com Derivatization of the amine group, for example, by acylation, can also mitigate these issues and improve peak symmetry and detection. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds, though a nitrogen-phosphorus detector (NPD) would offer greater selectivity for a nitrogen-containing compound like this compound. keikaventures.com
| Parameter | Typical Condition |
| Column | Base-deactivated capillary column (e.g., CP-Volamine) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Temperature Program | Ramped from a low initial temperature to a final temperature to ensure good separation. |
Crystallographic Techniques for Solid-State Structure Determination
Crystallographic techniques are indispensable for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, these methods can provide precise information on its molecular geometry, conformation, and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of a compound that can be crystallized. carleton.edu This non-destructive technique provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering. carleton.edu The fundamental principle of SC-XRD lies in the interaction of monochromatic X-rays with a single crystal. The crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of constructive interference. carleton.edu This pattern is governed by Bragg's Law (nλ=2d sinθ), which relates the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between crystal lattice planes (d). carleton.edu
While specific crystallographic data for this compound is not publicly available, analysis of structurally related sulfone compounds provides insight into the expected structural parameters. A study on various sulfones, including diphenyl sulfone and bis(3-aminophenyl) sulfone, reported S=O bond distances ranging from 1.392(5) to 1.463(3) Å and C-S-C bond angles between 101.1(3)° and 106.80(14)°. st-andrews.ac.uk For dialkyl sulfones, intermolecular soft hydrogen bonding interactions were observed to significantly influence their solid-state packing. st-andrews.ac.uk The presence of the butylamine (B146782) group in this compound would likely lead to strong hydrogen bonding interactions, influencing its crystal packing. The identity of sulfinyl sulfones, which are precursors to sulfinyl radicals, has also been confirmed by single-crystal X-ray diffraction analysis. nih.gov
Table 1: Representative Crystallographic Data for Structurally Related Sulfones
| Compound | S=O Bond Distance (Å) | C-S-C Bond Angle (°) | O-S-O Bond Angle (°) | Reference |
|---|---|---|---|---|
| Diphenyl sulfone | 1.392(5) - 1.463(3) | 101.1(3) - 106.80(14) | 116.7(2) - 120.61(8) | st-andrews.ac.uk |
| bis(3-aminophenyl) sulfone | 1.392(5) - 1.463(3) | 101.1(3) - 106.80(14) | 116.7(2) - 120.61(8) | st-andrews.ac.uk |
| Sulfinyl sulfone 1 | - | - | - | nih.gov |
Electrochemical and Biosensor Applications in this compound Research
Electrochemical and biosensor-based methods offer rapid, sensitive, and often portable solutions for the detection of specific analytes. For this compound, these techniques could be developed for applications in environmental monitoring, quality control, and biological sample analysis.
Electrochemical methods are frequently employed for the detection of sulfonamides, a class of compounds structurally related to this compound. tandfonline.combenthamdirect.com These methods are advantageous due to their speed, low cost, and high sensitivity. benthamdirect.com The electrochemical oxidation of sulfonamides at a boron-doped diamond (BDD) electrode has been studied, indicating that the degradation follows pseudo-first-order kinetics. nih.gov The structure of the sulfonamide was found to have no significant effect on the rate constants. nih.gov This suggests that an electrochemical sensor developed for one sulfonamide could potentially be adapted for this compound. The electrochemical synthesis of sulfonamides has also been demonstrated, highlighting the electrochemical reactivity of the sulfonyl and amino moieties. rsc.org
Biosensors, which combine a biological recognition element with a physicochemical transducer, provide high specificity for target analytes. For sulfonamide detection, biosensors often utilize antibodies or enzymes as the recognition element. brill.comnih.gov Surface Plasmon Resonance (SPR) biosensors have been successfully used for the multi-sulfonamide detection in samples like chicken serum. brill.com In these systems, sulfonamide derivatives are immobilized on a sensor chip, and the binding of specific antibodies is monitored. brill.com Another approach involves using the enzyme dihydropteroate (B1496061) synthase (DHPS), the natural target of sulfonamide antibiotics, as the recognition element in an optical biosensor. nih.govacs.orgnih.govacs.org This assay was capable of detecting sulfamethoxazole (B1682508) at concentrations above 10 μM. nih.govnih.gov Given the structural similarities, it is plausible that similar biosensor strategies could be developed for this compound.
Table 2: Examples of Electrochemical and Biosensor Methods for Sulfonamide Detection
| Technique | Analyte(s) | Recognition Element | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| SPR Biosensor | Multiple Sulfonamides | Monoclonal Antibody | 7-20 ng/mL | brill.com |
| Optical Biosensor | Sulfamethoxazole | Dihydropteroate synthase (DHPS) | > 10 μM | nih.govnih.gov |
| Electrochemical Oxidation | Five Sulfonamides | Boron-Doped Diamond Electrode | Not specified | nih.gov |
Advanced Hyphenated Techniques for Complex Biological or Synthetic Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are highly relevant for the analysis of this compound in various matrices.
LC-MS is a widely used technique for the analysis of sulfonamides and other polar compounds. nih.govmdpi.com Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate different sulfonamides, while tandem mass spectrometry (MS-MS) provides structural information and allows for sensitive and selective quantification. nih.gov The presence of sulfadimethoxine (B1681780) in salmon flesh has been confirmed at levels as low as 25 ng/g using LC-MS-MS. nih.gov A method for the determination of 20 different antibiotics, including sulfonamides, in honey has been developed using LC-MS/MS, with limits of detection ranging from 0.5 to 10 ppb. researchgate.net For the analysis of biogenic amines in wines and beers, an HPLC-MS/MS method was developed after derivatization with p-toluenesulfonyl chloride. nih.gov
GC-MS is another valuable hyphenated technique, particularly for volatile or semi-volatile compounds. For the analysis of sulfonamides by GC-MS, a derivatization step is often required to increase their volatility. nih.gov A method for analyzing sulfonamides in eggs involved extraction, clean-up, and derivatization with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) before GC-MS analysis. nih.gov The analysis of chlorinated and sulfochlorinated derivatives of n-tetradecane has also been performed using GC-MS with electron impact and chemical ionization. researchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a promising technique for the analysis of charged species like sulfonamides. grupobiomaster.com A CE-MS/MS method has been developed for the determination of four sulfonamide antibiotics in veterinary formulations, with a separation time of less than 6 minutes and limits of detection below 2.7 μg/L. grupobiomaster.com
Table 3: Performance of Hyphenated Techniques for the Analysis of Related Compounds
| Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Sulfadimethoxine | Salmon Flesh | 25 ng/g | nih.gov |
| LC-MS/MS | 20 Antibiotics (incl. Sulfonamides) | Honey | 0.5 - 10 ppb | researchgate.net |
| HPLC-MS/MS | 17 Biogenic Amines | Wines and Beers | Not specified | nih.gov |
| GC-MS | Sulfonamides | Eggs | - | nih.gov |
| CE-MS/MS | 4 Sulfonamides | Veterinary Formulations | < 2.7 μg/L | grupobiomaster.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethanesulfonyl-butylamine, and how can purity be ensured?
- Methodology : Synthesis typically involves sulfonylation of the corresponding amine precursor (e.g., butylamine) using ethanesulfonyl chloride under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity assessment should employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, alongside nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents to confirm structural integrity .
- Safety : Store at 10–25°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .
Q. How can researchers validate the stability of this compound under experimental conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability via pH-dependent degradation assays (e.g., incubate in buffers at pH 2–9 and analyze by HPLC). For light sensitivity, expose samples to UV-Vis radiation and track degradation products via mass spectrometry (MS) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H and ¹³C NMR to confirm the sulfonyl and butylamine moieties (e.g., sulfonyl group protons appear as singlets near δ 3.1–3.3 ppm). Infrared (IR) spectroscopy can validate sulfonamide S=O stretches (~1350–1160 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
Advanced Research Questions
Q. How might contradictory data in the biological activity of this compound be resolved?
- Methodology : Apply orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to confirm target engagement. Use structural analogs to isolate functional groups responsible for activity discrepancies. Employ computational docking studies (e.g., molecular dynamics simulations) to explore binding mode variations under different experimental conditions .
Q. What strategies optimize this compound for targeted drug delivery systems?
- Methodology : Functionalize the butylamine group with polyethylene glycol (PEG) linkers to enhance solubility and bioavailability. Encapsulate in liposomes or polymeric nanoparticles, characterized by dynamic light scattering (DLS) for size distribution and zeta potential for stability. Validate targeting efficiency using fluorescence microscopy with tagged constructs .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., sulfonyl sulfur or amine nitrogen). Simulate reaction pathways with Gaussian or ORCA software, comparing activation energies for sulfonamide bond formation or cleavage. Validate predictions experimentally using kinetic studies monitored by HPLC .
Q. What experimental designs are suitable for probing the ecological impact of this compound?
- Methodology : Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and aquatic toxicity assays (e.g., Daphnia magna acute toxicity). Analyze bioaccumulation potential via octanol-water partition coefficients (log P) measured by shake-flask methods. Cross-reference with in silico tools like EPI Suite for preliminary risk assessment .
Data Analysis & Contradiction Management
Q. How should researchers address variability in spectroscopic data across studies?
- Methodology : Standardize solvent systems (e.g., DMSO-d₆ or CDCl₃) and calibration protocols. Compare data with published reference spectra of structurally similar sulfonamides. Use heteronuclear correlation NMR (HSQC, HMBC) to resolve ambiguous peaks .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess confidence intervals for IC₅₀/EC₅₀ values via bootstrap resampling. Validate reproducibility through independent replicates and ANOVA for inter-experimental variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
